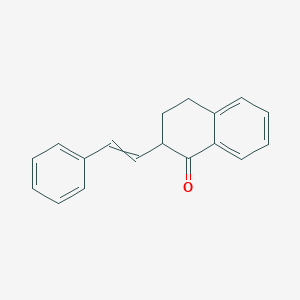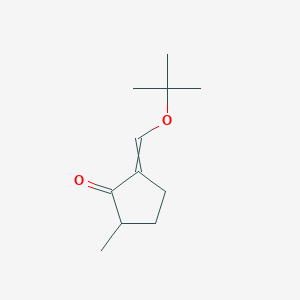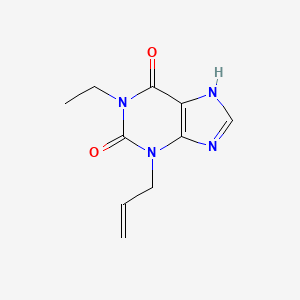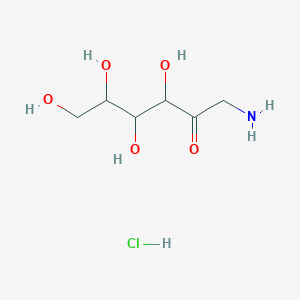![molecular formula C29H48OSn B12523874 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-65-5](/img/structure/B12523874.png)
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to an oct-1-en-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Oct-1-en-3-one Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the oct-1-en-3-one backbone with 4-methylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Tributylstannyl Group: The final step involves the Stille coupling reaction, where the ethenyl moiety is coupled with a tributylstannyl reagent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to specific biochemical effects. The tributylstannyl group can also facilitate the formation of organometallic complexes, influencing the compound’s reactivity and function.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be compared with similar compounds such as:
1-(4-Methylphenyl)-4-[1-(trimethylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
1-(4-Methylphenyl)-4-[1-(triethylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.
1-(4-Methylphenyl)-4-[1-(triphenylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific structural features and the presence of the tributylstannyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
820250-65-5 |
|---|---|
Formule moléculaire |
C29H48OSn |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C17H21O.3C4H9.Sn/c1-4-6-7-16(5-2)17(18)13-12-15-10-8-14(3)9-11-15;3*1-3-4-2;/h8-13,16H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3; |
Clé InChI |
IGTDEGONKDRFQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)


![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)

![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)

![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)


![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
